molecular formula C11H10N2O2 B180609 Methyl 1-methyl-2,7-naphthyridine-4-carboxylate CAS No. 112561-62-3

Methyl 1-methyl-2,7-naphthyridine-4-carboxylate

Cat. No.: B180609
CAS No.: 112561-62-3
M. Wt: 202.21 g/mol
InChI Key: OXKONCZMYKKHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-2,7-naphthyridine-4-carboxylate is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a fused bicyclic structure with nitrogen atoms at positions 2 and 7, and a carboxylate ester group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methyl-2,7-naphthyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a thiopyrano intermediate. This intermediate is then converted to the desired naphthyridine derivative through a series of reactions involving morpholine and other reagents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-2,7-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the naphthyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalytic environments.

Major Products: The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and dihydro derivatives, each with potential biological and chemical applications .

Scientific Research Applications

Methyl 1-methyl-2,7-naphthyridine-4-carboxylate has been studied for its applications in several fields:

Mechanism of Action

The mechanism of action of methyl 1-methyl-2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. It can intercalate with DNA, inhibiting the function of topoisomerase enzymes, which are crucial for DNA replication and transcription. This leads to the disruption of cellular processes in microbial and cancer cells, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

    1,5-Naphthyridine: Another isomer with different nitrogen atom positions.

    2,6-Naphthyridine: Known for its distinct biological activities.

    1,8-Naphthyridine: Features a different arrangement of nitrogen atoms and exhibits unique chemical properties.

Uniqueness: Methyl 1-methyl-2,7-naphthyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine isomers .

Properties

IUPAC Name

methyl 1-methyl-2,7-naphthyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-9-5-12-4-3-8(9)10(6-13-7)11(14)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKONCZMYKKHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1C=NC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456179
Record name Methyl 1-methyl-2,7-naphthyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112561-62-3
Record name Methyl 1-methyl-2,7-naphthyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methyl-2,7-naphthyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-methyl-2,7-naphthyridine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-methyl-2,7-naphthyridine-4-carboxylate
Reactant of Route 4
Methyl 1-methyl-2,7-naphthyridine-4-carboxylate
Reactant of Route 5
Methyl 1-methyl-2,7-naphthyridine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-methyl-2,7-naphthyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.